tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate: is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a dihydroindene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions starting from suitable precursors such as substituted benzene derivatives.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate acid catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amino group can participate in substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully saturated analogs.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of indene derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The amino group and the indene core play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- tert-butyl 2,3-dihydro-1-oxo-1H-indene-2-carboxylate
- tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
Uniqueness: tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of both an amino group and a tert-butyl ester group on the indene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-12(15)10-7-5-4-6-9(10)11/h4-7,11-12H,8,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNARGVBQPSLVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C2=CC=CC=C12)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-65-1 |
Source
|
Record name | tert-butyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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